4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Pyruvate Dehydrogenase Kinase Metabolic Disease Kinase Inhibition

4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (C20H15ClN6O; MW 390.8 g/mol) is a synthetic small-molecule kinase inhibitor featuring a pyrazole-pyridazine hinge-binding scaffold linked via an aniline spacer to a 4-chlorobenzamide moiety. This compound has been disclosed in patent US9040717B2 as part of a series of pyrazole-amide derivatives with therapeutic potential in metabolic disorders.

Molecular Formula C20H15ClN6O
Molecular Weight 390.8 g/mol
Cat. No. B5076384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Molecular FormulaC20H15ClN6O
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
InChIKeyRDYMXWZDJSBFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide – Pharmacological Profile and Procurement Context


4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (C20H15ClN6O; MW 390.8 g/mol) is a synthetic small-molecule kinase inhibitor featuring a pyrazole-pyridazine hinge-binding scaffold linked via an aniline spacer to a 4-chlorobenzamide moiety . This compound has been disclosed in patent US9040717B2 as part of a series of pyrazole-amide derivatives with therapeutic potential in metabolic disorders [1]. In vitro profiling indicates potent inhibition of pyruvate dehydrogenase kinase isoforms (PDHK1/2) in the low-nanomolar range, alongside moderate activity against Zika virus NS2B-NS3 protease [2]. The 4-chloro substitution on the terminal benzamide ring differentiates this analogue from closely related compounds, potentially modulating both target engagement and physicochemical properties.

1
Kinase target engagement: Reported PDHK1/2 inhibition fit for metabolic pathway studies.
Isoform-selectivity context
2
Probe scaffold: Pyrazole-pyridazine core supports kinase hinge binding; unsubstituted pyrazole retains antiviral protease engagement.
Antiviral screening context
3
Differentiation by 4-chloro: Para-chloro substitution may confer selectivity vs. regioisomers and sulfonamide isosteres.
Comparator-class review

Why Close Analogues of 4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Cannot Be Freely Substituted


Despite the shared pyrazole-pyridazine-aminophenyl core, even single-point alterations—such as repositioning the chlorine atom from the para- to the meta-position or replacing the terminal benzamide with a sulfonamide—can cause large shifts in kinase selectivity, cellular permeability, and in vitro potency [1]. For the Zika protease assay, analogues bearing different substituents on the pyrazole ring (e.g., 3,5-dimethyl or 3,4,5-trimethyl) yield distinct Ki values, reflecting the sensitivity of the binding pocket to steric and electronic perturbations [2]. The evidence below demonstrates that procurement decisions must be anchored in quantitative, comparator-based data rather than assumed class equivalence.

This compound
4-Chloro benzamide; reported nanomolar PDHK1/2 inhibition; moderate Zika protease engagement.
3-Chloro regioisomer
Isoform selectivity profile may shift; PDHK2 affinity likely altered by ≥3-fold based on SAR.
This compound
Benzamide linker: lower tPSA, fewer H-bond acceptors; reported favorable permeability/solubility balance.
Sulfonamide isostere
Higher polar surface area and XLogP may reduce permeability; physical property profile may require re-validation.
This compound
Unsubstituted pyrazole ring; Ki 430 nM against Zika NS2B-NS3 protease.
Trimethylpyrazole analogue
Bulky substituents abolish protease engagement (>10 µM); antiviral screening context may not transfer.

Quantitative Differentiation Evidence for 4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide


PDHK1 Inhibitory Potency – Head-to-Head Comparison with Non-Chlorinated Benzamide

In a recombinant hPDHK1 enzymatic assay (pH 8.0, E. coli BL21(DE3) expression), this compound achieves an IC50 of 3.5 nM, which is approximately 35‑fold more potent than the unsubstituted benzamide analogue N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide (estimated IC50 ≈ 120 nM based on class‑level SAR) [1]. The 4‑chloro substituent enhances hydrophobic packing in the kinase ATP‑binding site, directly translating into a significant gain in target affinity. Direct head‑to‑head comparison under identical assay conditions is not publicly available; the comparator value is inferred from the patent SAR table where the unsubstituted benzamide consistently shows >10‑fold weaker inhibition across the series [2].

PDHK1 Potency Comparison
Class-level
IC50 3.5 nM vs ~120 nM (unsubstituted benzamide)
4-Chloro substitution enhances reported target affinity.
Inferred from patent SAR; direct head-to-head not available.
Pyruvate Dehydrogenase Kinase Metabolic Disease Kinase Inhibition

PDHK2 Isoform Activity Profile – Comparison with 3-Chloro Regioisomer

Against hPDHK2, the target compound exhibits IC50 values of 4.2–4.6 nM (pH 8.0, 2°C), whereas the 3-chloro regioisomer (3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide) is predicted to show a ≥3‑fold shift in potency based on the established para‑>meta halogen SAR for this chemotype [1]. Although a direct head‑to‑head measurement has not been published, the consistent trend observed across the patent series supports the functional impact of the chlorine position on PDHK2 affinity [2].

PDHK2 Isoform Selectivity
Class-level
IC50 4.2–4.6 nM vs >12 nM (3-Cl regioisomer, estimated)
Regioisomeric shift may alter PDHK2 engagement.
≥3-fold difference inferred from meta-substitution SAR.
PDHK2 Isoform Selectivity Metabolic Regulation

Zika Virus NS2B-NS3 Protease Inhibition – Differentiated from Trimethylpyrazole Analogue

In a fluorescence-based biochemical assay measuring inhibition of Zika virus unlinked NS2B-NS3 protease (preincubation 5 min, substrate benzoyl-nKRR-AMC), the target compound yields a Ki of 430 nM and an IC50 of 1,100 nM [1]. In contrast, the 3,4,5-trimethylpyrazole analogue (4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide) shows no inhibition below 10 µM in the same assay [2]. The unsubstituted pyrazole ring is therefore essential for engaging the protease active site, and bulkier pyrazole substituents are detrimental.

ZIKV Protease Inhibition
Head-to-head
Ki 430 nM vs >10,000 nM (trimethylpyrazole analogue)
Unsubstituted pyrazole essential for protease engagement.
Reported activity cliff; bulkier substituents detrimental.
Antiviral Zika Virus NS2B-NS3 Protease

Physicochemical Differentiation – Lipophilicity and Hydrogen-Bonding Capacity Versus Sulfonamide Isostere

Computationally derived properties highlight key differences between the target benzamide and its sulfonamide isostere (N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide, PubChem CID 16802111). The benzamide has a lower topological polar surface area (tPSA ≈ 89 Ų vs ≈ 109 Ų for the sulfonamide) and one fewer hydrogen-bond acceptor, predicting superior passive membrane permeability [1]. Additionally, the benzamide’s XLogP3 of ~3.2 is approximately 0.8 log units lower than the sulfonamide (XLogP3 ≈ 4.0), suggesting better aqueous solubility and a reduced risk of hERG channel blockade [2].

Physicochemical Profile
Reported
tPSA 89 vs 109 Ų; XLogP3 3.2 vs 4.0 (sulfonamide)
Benzamide may offer improved permeability/solubility balance.
Computed descriptors; experimental validation needed.
Drug-likeness Permeability Physicochemical Properties

Evidence-Based Application Scenarios for 4-Chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide


PDHK-Focused Metabolic Disease Drug Discovery

With IC50 values of 3.5 nM (PDHK1) and 4.2–4.6 nM (PDHK2), this compound is ideally suited as a high-potency starting point for medicinal chemistry programs targeting diabetes, obesity, or cancer metabolism. Its balanced dual PDHK isoform inhibition circumvents the need for two separate chemical series [1].

Antiviral Screening Cascades for Zika Virus

The moderate but specific NS2B-NS3 protease inhibition (Ki = 430 nM) makes this compound a useful tool for probe development and target validation in flavivirus drug discovery. Its clean selectivity over bulkier pyrazole analogues provides a defined SAR anchor for analogue expansion [2].

Chemical Biology Probe for Kinase Profiling

The pyrazole-pyridazine core enables broad kinome profiling. The well-characterised PDHK activity of this benzamide variant allows it to serve as a reference inhibitor in panel screens designed to identify off-target liabilities of related chemotypes [3].

Preclinical Formulation and PK Studies

The favourable computed physicochemical profile (tPSA ≈ 89 Ų, XLogP3 ≈ 3.2) suggests that this compound is more likely to achieve oral exposure than its sulfonamide counterpart. It can be prioritised for in vivo PK experiments in rodent models without extensive formulation development .

Application
Selection Property
Validation Focus
PDHK pathway inhibition studies
Dual PDHK1/2 inhibitory profile (reported)
PDHK isoform-selectivity assay context
Flavivirus protease probe development
NS2B-NS3 protease engagement (reported)
Protease inhibition assay and SAR expansion
Kinase selectivity profiling
Pyrazole-pyridazine core scaffold
Off-target kinase panel screening
Preclinical exposure assessment
Computed physicochemical profile (tPSA, XLogP3)
Permeability and solubility experimental validation
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